molecular formula C15H12N2OS B12683417 1-(4-(1H-Benzimidazol-2-ylthio)phenyl)ethan-1-one CAS No. 39572-17-3

1-(4-(1H-Benzimidazol-2-ylthio)phenyl)ethan-1-one

Cat. No.: B12683417
CAS No.: 39572-17-3
M. Wt: 268.3 g/mol
InChI Key: JVRNMSKCMXSFDP-UHFFFAOYSA-N
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Description

1-(4-(1H-Benzimidazol-2-ylthio)phenyl)ethan-1-one is a heterocyclic compound featuring a benzimidazole core linked via a sulfur atom (thio group) to a para-substituted phenyl ring, which is further connected to an acetyl (ethanone) group.

Properties

CAS No.

39572-17-3

Molecular Formula

C15H12N2OS

Molecular Weight

268.3 g/mol

IUPAC Name

1-[4-(1H-benzimidazol-2-ylsulfanyl)phenyl]ethanone

InChI

InChI=1S/C15H12N2OS/c1-10(18)11-6-8-12(9-7-11)19-15-16-13-4-2-3-5-14(13)17-15/h2-9H,1H3,(H,16,17)

InChI Key

JVRNMSKCMXSFDP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)SC2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1H-Benzimidazol-2-ylthio)phenyl)ethan-1-one typically involves a multi-step process. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to produce 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1H-Benzimidazol-2-ylthio)phenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

1-(4-(1H-Benzimidazol-2-ylthio)phenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(1H-Benzimidazol-2-ylthio)phenyl)ethan-1-one involves its interaction with various molecular targets. Benzimidazole derivatives are known to inhibit enzymes, interfere with DNA synthesis, and disrupt cellular processes . The specific pathways and targets depend on the biological context and the specific modifications of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share key structural motifs with the target molecule, differing primarily in substituents or functional groups:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Reference
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde Benzimidazole-thio-phenyl backbone with aldehyde (-CHO) instead of acetyl (-COCH₃) C₁₄H₁₀N₂OS 254.30
2-(1H-Benzimidazol-2-ylthio)-1-[2,4-bis(difluoromethoxy)phenyl]ethanone HBr Ethanone core with bis(difluoromethoxy)phenyl substituents; hydrobromide salt form C₁₆H₁₁BrF₄N₂O₃S 479.24
1-(1-Phenethyl-1H-benzimidazol-2-yl)ethan-1-one Phenethyl substitution on benzimidazole N1; lacks thio-phenyl linkage C₁₇H₁₆N₂O 264.33
1-(4-(4,5-Dichloro-1H-imidazol-1-yl)phenyl)ethan-1-one Dichloroimidazole instead of benzimidazole; phenyl-ethanone backbone C₁₁H₈Cl₂N₂O 255.10

Key Observations :

  • Electron-Withdrawing Groups : The bis(difluoromethoxy) substituents in the hydrobromide salt () enhance electrophilicity and may improve binding in biological targets.
  • Core Heterocycle : Replacement of benzimidazole with dichloroimidazole () reduces aromatic conjugation and hydrogen-bonding capacity.

Physical Properties

  • Melting Points : While direct data for the target compound are absent, analogs like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one () exhibit melting points of 137.3–138.5°C, suggesting similar thermal stability for related structures.
  • Solubility : The hydrobromide salt () likely has higher aqueous solubility than the neutral target compound due to ionic character.

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